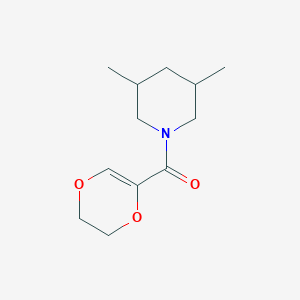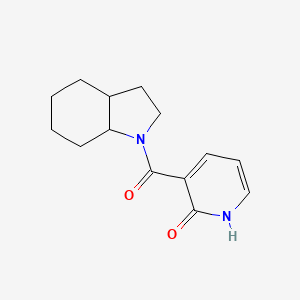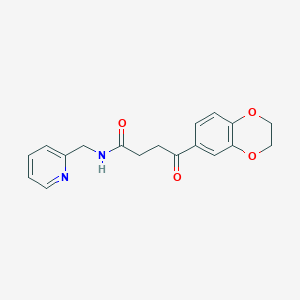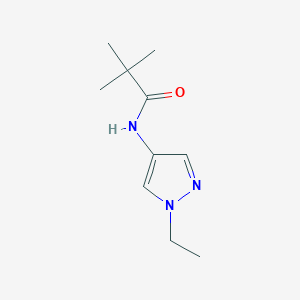
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide, commonly known as EPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPD is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of EPD is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, EPD reduces inflammation, pain, and fever. EPD has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
EPD has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). EPD has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). In addition, EPD has been found to reduce oxidative stress and lipid peroxidation, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
EPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPD is also relatively inexpensive compared to other compounds with similar properties. However, EPD has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure. In addition, EPD may have off-target effects that need to be considered when interpreting the results of experiments.
Future Directions
EPD has shown promise for use in the treatment of various diseases, and future research is needed to fully understand its potential. Some possible future directions for research on EPD include:
1. Investigating the mechanism of action of EPD in more detail to identify potential targets for drug development.
2. Studying the effects of EPD on different cell types and in different disease models to identify its therapeutic potential.
3. Developing new methods for synthesizing EPD that are more efficient and scalable.
4. Investigating the safety and toxicity of EPD in more detail to identify potential side effects and develop guidelines for its use.
5. Exploring the use of EPD in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
EPD can be synthesized through various methods, including the reaction of 1-ethyl-4-formylpyrazole with 2,2-dimethylpropan-1-amine in the presence of a base. Another method involves the reaction of 4-chloropyrazole with 2,2-dimethylpropan-1-amine followed by the hydrolysis of the resulting amide. The purity of EPD can be increased through recrystallization from a suitable solvent.
Scientific Research Applications
EPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. EPD has also been shown to have a protective effect on the liver and kidneys. In addition, EPD has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-13-7-8(6-11-13)12-9(14)10(2,3)4/h6-7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIETVJHIAMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
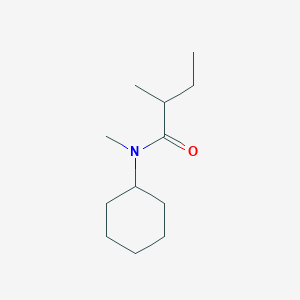
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
